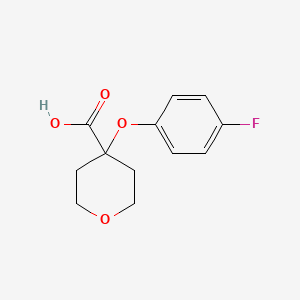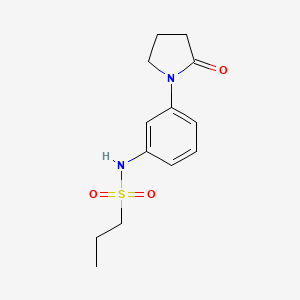
4-(4-Fluorophenoxy)oxane-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Fluorophenoxy)oxane-4-carboxylic acid is a chemical compound with the CAS Number: 1293003-52-7 . It has a molecular weight of 240.23 .
Molecular Structure Analysis
The IUPAC name for this compound is 4-(4-fluorophenoxy)tetrahydro-2H-pyran-4-carboxylic acid . The InChI code is 1S/C12H13FO4/c13-9-1-3-10(4-2-9)17-12(11(14)15)5-7-16-8-6-12/h1-4H,5-8H2,(H,14,15) .Applications De Recherche Scientifique
Proton Exchange Membranes for Fuel Cells
Research by Kim, Robertson, and Guiver (2008) introduced a sulfonated side-chain grafting unit synthesized using 4-fluorobenzophenone for the development of proton exchange membranes. These membranes demonstrated high proton conductivity, making them suitable for fuel cell applications, highlighting the compound's relevance in energy technologies (Kim, Robertson, & Guiver, 2008).
Organic Salts and Hydrogen-Bonds
Jin et al. (2014) prepared crystalline organic acid–base adducts derived from acidic components and bis(benzimidazole), where the role of hydrogen bonds and noncovalent interactions in crystal packing was emphasized. The study provides insights into the molecular interactions and assembly of organic salts involving 4-(4-Fluorophenoxy)oxane-4-carboxylic acid related structures (Jin et al., 2014).
Liquid Crystal Materials
Gray, Hogg, and Lacey (1981) explored the synthesis and nematic thermal stabilities of laterally fluorinated benzoate and cyclohexane-1-carboxylate esters. The study contributes to the understanding of the influence of lateral fluorination on the thermal and liquid crystal properties of these compounds, suggesting applications in display technologies and materials science (Gray, Hogg, & Lacey, 1981).
Anaerobic Transformation in Environmental Sciences
Genthner, Townsend, and Chapman (1989) used isomeric fluorophenols to investigate the anaerobic transformation of phenol to benzoate, shedding light on microbial processes that could impact environmental bioremediation efforts. This research underscores the compound's potential role in understanding environmental degradation processes (Genthner, Townsend, & Chapman, 1989).
Fluorogenic Labeling for Biological Research
Rhee, Levy, and London (1995) modified the 2-aminophenol group to yield a series of pH-sensitive probes, demonstrating the utility of fluorinated derivatives in cellular and molecular biology for pH measurement and other analytical purposes. This study exemplifies the compound's application in enhancing the tools available for biological research (Rhee, Levy, & London, 1995).
Propriétés
IUPAC Name |
4-(4-fluorophenoxy)oxane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO4/c13-9-1-3-10(4-2-9)17-12(11(14)15)5-7-16-8-6-12/h1-4H,5-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIKXZTPSOFCMGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C(=O)O)OC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(E)-(4-methoxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile](/img/structure/B2702570.png)
![4-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}benzohydrazide](/img/structure/B2702571.png)
![3-amino-6-ethyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2702572.png)
![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2702575.png)

![3-nitro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2702577.png)
![methyl 4-(2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/no-structure.png)

![[2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2702586.png)

![(E)-5-chloro-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)thiophene-2-carboxamide](/img/structure/B2702589.png)

![5,6,7,8-Tetrahydropyrido[4,3-c]pyridazine;dihydrochloride](/img/structure/B2702592.png)